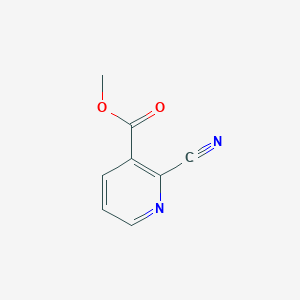

Methyl 2-cyanonicotinate

CAS No.: 75358-89-3

Cat. No.: VC2410728

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75358-89-3 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | methyl 2-cyanopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 |

| Standard InChI Key | ANPYBZGPGODWJD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=CC=C1)C#N |

| Canonical SMILES | COC(=O)C1=C(N=CC=C1)C#N |

Introduction

Chemical Structure and Properties

Methyl 2-cyanonicotinate possesses a distinct molecular structure characterized by a pyridine core with specific functional group substitutions. The cyano group (C≡N) at the 2-position of the pyridine ring contributes to the compound's electron-withdrawing properties, while the methyl ester moiety at the 3-position provides opportunities for further chemical modifications .

Structural Identifiers

The compound can be identified using various chemical notation systems as detailed in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | methyl 2-cyanopyridine-3-carboxylate |

| CAS Number | 75358-89-3 |

| InChI | InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 |

| InChIKey | ANPYBZGPGODWJD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=CC=C1)C#N |

The compound's structure features the typical planar arrangement of pyridine derivatives, with the cyano and ester substituents influencing its electronic distribution and reactivity. The position of these functional groups creates a unique electronic environment that contributes to the compound's chemical behavior in various reactions.

Physical and Chemical Properties

Methyl 2-cyanonicotinate exhibits specific physicochemical properties that influence its handling, storage, and potential applications. Understanding these properties is essential for its effective utilization in research and development settings.

Physical Properties

The compound exists as a solid at room temperature with the following physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 162.15 g/mol |

| Physical State | Solid |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 318.0±27.0 °C at 760 mmHg |

| Flash Point | 146.1±23.7 °C |

| PSA (Polar Surface Area) | 62.98 Ų |

| LogP | 0.44 |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

| Index of Refraction | 1.536 |

The compound's relatively high boiling point and low vapor pressure indicate its stability at room temperature. Its LogP value suggests moderate lipophilicity, which may influence its solubility profile and pharmacokinetic behavior in biological systems.

Chemical Reactivity

Methyl 2-cyanonicotinate demonstrates reactivity patterns typical of pyridine derivatives with electron-withdrawing substituents. The cyano group at the 2-position increases the electrophilicity of the adjacent positions on the pyridine ring, facilitating nucleophilic attacks. The methyl ester group provides opportunities for hydrolysis, transesterification, and conversion to other carboxylic acid derivatives .

The compound can participate in various chemical transformations, including:

-

Nucleophilic substitution reactions

-

Condensation reactions

-

Reduction of the cyano group to amine or aldehyde

-

Hydrolysis of the ester to the corresponding carboxylic acid

These reactive characteristics make methyl 2-cyanonicotinate a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential biological activities .

Synthesis Methods

The synthesis of methyl 2-cyanonicotinate can be accomplished through various chemical pathways. While specific synthetic routes may vary based on starting materials and desired purity, several general approaches have been documented in the literature.

Common Synthetic Routes

| Hazard Type | Classification |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| Precautionary Statements | P261, P305+P351+P338 |

Research Applications

Methyl 2-cyanonicotinate has diverse applications in chemical research and development, particularly in pharmaceutical and agrochemical contexts. Its structural features make it valuable as a synthetic intermediate and potential pharmacophore.

Synthetic Applications

The compound serves as an important building block in organic synthesis, particularly for constructing more complex pyridine derivatives. Its functional groups provide multiple reactive sites that can be selectively modified to generate libraries of compounds with potential biological activities .

Key synthetic applications include:

-

Preparation of heterocyclic compounds with medicinal properties

-

Development of novel agrochemicals

-

Synthesis of materials with specific photophysical properties

-

Generation of molecular scaffolds for drug discovery programs

Related Compounds and Derivatives

Methyl 2-cyanonicotinate belongs to a broader family of substituted pyridine derivatives. Understanding its relationship to structurally similar compounds provides context for its chemical behavior and potential applications.

Structural Analogs

Several compounds share structural similarities with methyl 2-cyanonicotinate, including:

-

Methyl 2-amino-5-cyanonicotinate (C8H7N3O2): Contains an amino group at the 2-position and a cyano group at the 5-position

-

Methyl 6-chloro-4-cyanonicotinate (C8H5ClN2O2): Features a chlorine atom at the 6-position and a cyano group at the 4-position

-

Methyl 5-chloro-2-cyanonicotinate (C8H5ClN2O2): Contains a chlorine atom at the 5-position and maintains the cyano group at the 2-position

-

Ethyl 2-cyanonicotinate (C9H8N2O2): An ethyl ester analog of the title compound

The positional isomers and varied substituents among these analogs can significantly influence their physicochemical properties and biological activities, providing opportunities for structure-activity relationship studies in drug discovery efforts.

Current Research and Future Directions

Research on methyl 2-cyanonicotinate continues to evolve, with several promising avenues for future investigation. Current limitations in the available literature suggest opportunities for expanded studies on this compound.

Current Knowledge Gaps

While basic structural and chemical information about methyl 2-cyanonicotinate is well-documented, several knowledge gaps exist:

-

Detailed pharmacological profiles and structure-activity relationships

-

Comprehensive toxicological evaluations

-

Specific reaction mechanisms in complex synthetic transformations

-

Targeted biological applications based on structural features

Future Research Directions

Future research on methyl 2-cyanonicotinate may focus on:

-

Exploration of its cytotoxicity against various cell lines to assess potential anticancer applications

-

Investigation of its photophysical properties for potential use in materials science

-

Detailed studies of its interactions with biological targets to elucidate mechanism of action

-

Development of more efficient synthetic routes to facilitate larger-scale production

-

Structure modification studies to enhance specific biological activities or physicochemical properties

Such research directions would contribute significantly to understanding the full potential of methyl 2-cyanonicotinate in pharmaceutical development and other applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume